molecular formula C20H26N4O4S2 B2450626 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-39-2

2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2450626
CAS No.: 449768-39-2
M. Wt: 450.57
InChI Key: DKSOKMIOGBLYTO-UHFFFAOYSA-N
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Description

2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4S2 and its molecular weight is 450.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S2/c1-12(2)24-10-9-15-16(11-24)29-20(17(15)18(21)25)22-19(26)13-5-7-14(8-6-13)30(27,28)23(3)4/h5-8,12H,9-11H2,1-4H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSOKMIOGBLYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a member of the thieno[2,3-c]pyridine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Thieno[2,3-c]pyridine core : Known for its role in various pharmacological activities.
  • Dimethylsulfamoyl group : This functional group is often associated with increased solubility and bioactivity.
  • Benzamide moiety : Contributes to the compound's interaction with biological targets.

The molecular formula is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S with a molecular weight of approximately 464.6 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The thieno[2,3-c]pyridine core is believed to enhance its efficacy against this pathogen. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, preliminary studies suggest potential anti-inflammatory and analgesic effects . The presence of the sulfamoyl group may contribute to these activities by modulating inflammatory pathways or pain receptors . Further research is needed to elucidate these effects in vivo.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of various thieno[2,3-c]pyridine derivatives against Mycobacterium tuberculosis.
    • Results indicated that modifications in the structure significantly influenced antimicrobial potency, with the target compound showing promising results in vitro .
  • Anti-inflammatory Activity Assessment :
    • Another investigation focused on the anti-inflammatory properties of similar compounds.
    • The study demonstrated that compounds with a sulfamoyl group exhibited reduced inflammation markers in animal models .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
  • Receptor Modulation : Interaction with pain receptors or inflammatory cytokine pathways could explain its analgesic effects .

Comparative Analysis of Similar Compounds

The biological activity of this compound can be compared with other thieno[2,3-c]pyridine derivatives. The following table summarizes key findings:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism
Compound AModerateLowEnzyme inhibition
Compound BHighModerateReceptor modulation
Target CompoundVery HighHighEnzyme inhibition & receptor modulation

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing high-purity 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization of the thieno-pyridine core. Key steps include:

  • Sulfonylation : Reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with activating agents (e.g., EDCI/HOBt) to form the reactive intermediate.
  • Amide Coupling : Attaching the benzamido group to the tetrahydrothieno-pyridine backbone via carbodiimide-mediated coupling .
  • Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Optimize solvent polarity to enhance yield and selectivity.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., integration of isopropyl protons at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~547.2 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of the sulfamoyl and tetrahydrothieno-pyridine moieties .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability via confocal microscopy .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved during formulation studies?

  • Methodological Answer :

  • Solubility Profiling : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–7.4) and simulate gastrointestinal conditions .
  • Stability Analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the sulfamoyl group) .
  • Contradiction Mitigation : Cross-validate results using orthogonal techniques (e.g., LC-MS for degradation pathways vs. NMR for structural integrity) .

Q. What computational approaches are effective for predicting off-target interactions of this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with non-target proteins (e.g., cytochrome P450 isoforms) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond donors .
  • Validation : Compare in silico predictions with experimental data from broad-panel screening (e.g., Eurofins Pharma Profile) to refine models .

Q. How should researchers design experiments to address discrepancies in reported metabolic pathways?

  • Methodological Answer :

  • Metabolite Identification : Use hepatic microsomal incubations (human/rat) with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Enzyme Inhibition Assays : Test CYP450 inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to assess drug-drug interaction risks .
  • Species-Specific Variability : Compare metabolic profiles across species (e.g., mouse vs. human hepatocytes) to validate translational relevance .

Q. What strategies optimize the compound’s selectivity for its primary molecular target?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl) and test activity .
  • Biophysical Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
  • Cellular Context : Evaluate selectivity in physiologically relevant models (e.g., 3D tumor spheroids vs. monolayer cultures) to account for microenvironmental factors .

Methodological Challenges and Contradictions

Q. Why do different studies report varying efficacies in animal models despite similar in vitro potency?

  • Analysis : Discrepancies may arise from:

  • Pharmacokinetic Variability : Differences in bioavailability due to formulation (e.g., PEGylation vs. free compound) or administration routes .
  • Tumor Heterogeneity : Use of genetically diverse xenograft models (e.g., PDX vs. cell line-derived tumors) impacting response rates .
  • Dosing Regimens : Suboptimal frequency or duration leading to incomplete target inhibition .

Q. How can researchers reconcile conflicting data on the compound’s mechanism of action?

  • Resolution Framework :

Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways .

Genetic Knockdown : Use CRISPR/Cas9 to silence putative targets and assess functional rescue .

Temporal Analysis : Perform time-course experiments to distinguish primary effects from compensatory mechanisms .

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